![molecular formula C9H14O2 B12597188 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal CAS No. 875478-02-7](/img/structure/B12597188.png)
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal is an organic compound with a unique structure that includes both an aldehyde and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with propenyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to oxidation to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propenyl ether group can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanoic acid
Reduction: 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal is unique due to its combination of an aldehyde and an ether functional group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
875478-02-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2-dimethyl-4-prop-2-enoxybut-3-enal |
InChI |
InChI=1S/C9H14O2/c1-4-6-11-7-5-9(2,3)8-10/h4-5,7-8H,1,6H2,2-3H3 |
InChI Key |
QCSYVXOAWZEQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=COCC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


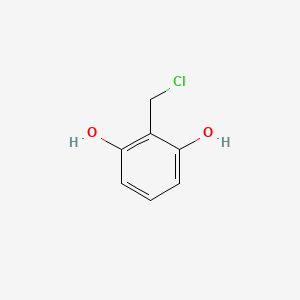
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)
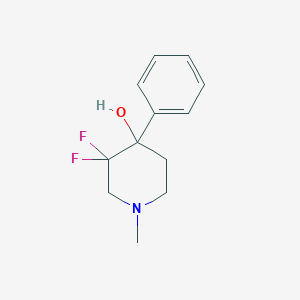
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
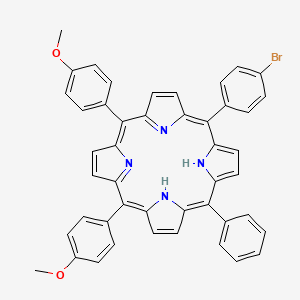
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
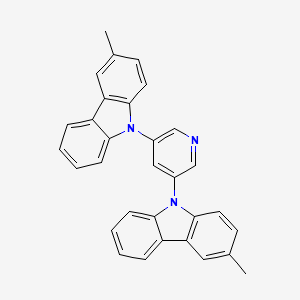
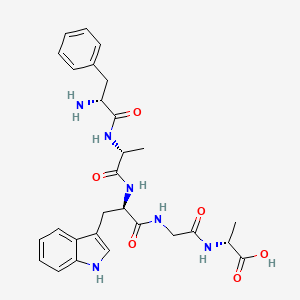
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)

